molecular formula C7H13Cl2N3 B13050220 4-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]Pyridine Dihydrochloride

4-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]Pyridine Dihydrochloride

Katalognummer: B13050220
Molekulargewicht: 210.10 g/mol
InChI-Schlüssel: MVLWPHQCLBJWDB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine 2HCl is a heterocyclic compound that belongs to the imidazole family. This compound is characterized by its unique structure, which includes a fused imidazole and pyridine ring system. It is commonly used in various scientific research fields due to its versatile chemical properties and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine 2HCl typically involves the cyclization of histamine dihydrochloride with paraformaldehyde. The reaction is carried out in an aqueous medium and heated to reflux for several hours . This method is efficient and yields the desired product with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine 2HCl undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different hydrogenated derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used under mild conditions.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine 2HCl is widely used in scientific research due to its diverse applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor modulators.

    Medicine: This compound has potential therapeutic applications, including as an anti-inflammatory and anticancer agent.

    Industry: It is used in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of 4-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine 2HCl involves its interaction with specific molecular targets. It can inhibit certain enzymes or modulate receptor activity, leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Methyl-3H-imidazo[4,5-b]pyridine hydrochloride
  • 1-Methyl-1H-imidazo[4,5-c]pyridine-2-carbaldehyde hydrochloride
  • Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride

Uniqueness

4-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine 2HCl is unique due to its specific substitution pattern and the presence of a fused imidazole-pyridine ring system. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Eigenschaften

Molekularformel

C7H13Cl2N3

Molekulargewicht

210.10 g/mol

IUPAC-Name

4-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine;dihydrochloride

InChI

InChI=1S/C7H11N3.2ClH/c1-5-7-6(2-3-8-5)9-4-10-7;;/h4-5,8H,2-3H2,1H3,(H,9,10);2*1H

InChI-Schlüssel

MVLWPHQCLBJWDB-UHFFFAOYSA-N

Kanonische SMILES

CC1C2=C(CCN1)NC=N2.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.